molecular formula C11H12BrFN2O B1378522 5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one CAS No. 1403483-67-9

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one

Cat. No.: B1378522
CAS No.: 1403483-67-9
M. Wt: 287.13 g/mol
InChI Key: KFQOICSLNWFKDR-UHFFFAOYSA-N
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Description

5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one is a chemical compound with the molecular formula C11H12BrFN2O . It has shown promising potential in various fields.


Molecular Structure Analysis

The molecular structure of this compound includes a benzodiazolone ring substituted with bromine and fluorine atoms, and a tert-butyl group . The molecular weight is 287.13 g/mol .

Scientific Research Applications

Synthesis and Chemical Reactions

The synthesis and reactions of compounds related to "5-Bromo-1-tert-butyl-6-fluoro-3H-1,3-benzodiazol-2-one" have been widely explored in the field of organic chemistry. For instance, derivatives of 1,3-benzothiazol-2(3H)-ones, which share a similar structural framework, have been prepared using Stille and Suzuki reactions. These compounds are substituted at the C-5 position with various groups, indicating the versatility of these molecules in chemical synthesis (Pirat et al., 2011).

Crystal Structure and Material Properties

Research on regioisomers of N-Methylated Benzimidazole Compounds, which are structurally related to "this compound", has provided insights into the design of amyloid-avid probes. These studies include detailed NMR NOESY experiments and X-ray diffraction analysis to elucidate their solid-state structures, demonstrating the compound's relevance in material science and probe design (Ribeiro Morais et al., 2012).

Fluorescence and Photophysical Studies

Compounds derived from or related to "this compound" have been used in the study of fluorescence and photophysical properties. For example, π-Conjugated 1,3,2-Benzodiazaboroles with Carbazole Building Blocks have shown intense blue luminescence, highlighting the potential of these compounds in the development of luminescent materials and optical devices (Weber et al., 2010).

Biological Applications

Although you requested to exclude information related to drug use and dosage, it's worth noting that research has explored the potential biological activities of structurally related compounds. For instance, studies on benzothiazole and benzimidazole derivatives have investigated their antimicrobial properties, indicating the broader relevance of this chemical framework in developing new therapeutic agents (Liaras et al., 2011).

Properties

IUPAC Name

6-bromo-3-tert-butyl-5-fluoro-1H-benzimidazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrFN2O/c1-11(2,3)15-9-5-7(13)6(12)4-8(9)14-10(15)16/h4-5H,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFQOICSLNWFKDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=CC(=C(C=C2NC1=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301144749
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403483-67-9
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1403483-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-Benzimidazol-2-one, 5-bromo-1-(1,1-dimethylethyl)-6-fluoro-1,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301144749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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